5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-2-30-19-9-5-17(6-10-19)22(29)27-11-13-28(14-12-27)23-20(15-25)26-21(31-23)16-3-7-18(24)8-4-16/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMOJRLIBUDQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
5-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Positional Isomerism
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- Molecular Formula : C₂₁H₁₆F₂N₄O₂ (394.38 g/mol)
- Key Differences : Fluorine atoms are positioned at the ortho positions (2-fluorobenzoyl and 2-fluorophenyl) instead of para.
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile
- Molecular Formula : C₂₀H₁₆ClN₅O₂ (401.83 g/mol)
- Key Differences : The benzoyl group bears a chlorine atom at the meta position, and the phenyl ring is replaced with a furan.
- Implications : Chlorine’s larger atomic radius and furan’s electron-rich nature may alter solubility and metabolic stability .
Substituent Electronic Effects
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile
- Molecular Formula : C₂₂H₁₉ClN₄O₃ (422.9 g/mol)
- Key Differences : A methoxy group at the phenyl ring’s meta position and a 2-chlorobenzoyl group.
- Implications : Methoxy’s electron-donating effect could enhance π-π stacking interactions, while chlorine’s ortho position may sterically hinder target binding .
(E)-2-(4-Chlorostyryl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
Core Scaffold Variations
5-(Cyclopropylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
- Molecular Formula : C₁₃H₁₀FN₃O (243.24 g/mol)
- Key Differences: Lacks the piperazinyl-benzoyl moiety, replaced by a cyclopropylamino group.
- Implications : Simplified structure may reduce off-target interactions but limit potency against complex targets .
5-(3-Chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile
Pharmacological and Physicochemical Data
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₂₄H₂₂FN₃O₃ | 419.45 | 4-ethoxybenzoyl, 4-fluorophenyl | Balanced electron effects, moderate logP |
| 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | C₂₁H₁₆F₂N₄O₂ | 394.38 | 2-fluorobenzoyl, 2-fluorophenyl | High steric hindrance, lower solubility |
| 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile | C₂₀H₁₆ClN₅O₂ | 401.83 | 3-chlorobenzoyl, furan | Enhanced metabolic stability |
| 5-(Cyclopropylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile | C₁₃H₁₀FN₃O | 243.24 | Cyclopropylamino | High solubility, limited target engagement |
Biological Activity
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.41 g/mol. The structure features a piperazine moiety, an oxazole ring, and a fluorophenyl group, which contribute to its biological activity.
Research indicates that compounds containing oxazole and piperazine structures exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The mechanisms behind these activities often involve the inhibition of specific enzymes or receptors that are crucial for disease progression.
Antimicrobial Activity
Studies have shown that oxazole derivatives can possess significant antibacterial properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the piperazine ring enhances the interaction with bacterial targets, potentially leading to increased efficacy against resistant strains .
| Compound | Target | Activity |
|---|---|---|
| This compound | Various bacterial strains | Moderate to high inhibition |
| Related oxazole derivatives | Gram-positive bacteria | Effective against resistant strains |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. Similar oxazole derivatives have been shown to inhibit lipoxygenase (LOX) and reduce lipid peroxidation, which are critical pathways in inflammatory responses. This suggests that this compound may exert similar effects through modulation of inflammatory mediators .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research on related compounds indicates that they can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth. For example, inhibitors targeting Bruton’s Tyrosine Kinase (BTK) have shown promise in treating B-cell malignancies .
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments demonstrated that derivatives of oxazole exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing biological activity.
- Anti-inflammatory Research : A comparative analysis of various oxazole derivatives revealed that those with a piperazine substituent showed enhanced inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic development in inflammatory diseases.
Q & A
Basic: What are the common synthetic routes for 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile?
Answer:
The compound is typically synthesized via multi-step protocols involving:
Piperazine functionalization : Reacting 4-ethoxybenzoyl chloride with piperazine derivatives under reflux conditions in ethanol, using potassium carbonate as a base to form the 4-(4-ethoxybenzoyl)piperazine intermediate .
Oxazole core construction : Coupling the piperazine intermediate with a pre-synthesized 2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling.
Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) and recrystallization are standard for isolating the final product .
Basic: How is the structural characterization of this compound validated in academic research?
Answer:
Key methods include:
- NMR spectroscopy : , , and NMR confirm substituent positions and purity. For example, NMR detects the 4-fluorophenyl group at ~-110 ppm .
- X-ray crystallography : Programs like SHELX (SHELXL for refinement) resolve bond lengths and angles, critical for confirming the oxazole-piperazine linkage and spatial arrangement .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy .
Advanced: How can researchers optimize reaction yields when introducing the 4-ethoxybenzoyl group to the piperazine ring?
Answer:
Yield optimization involves:
- Temperature control : Refluxing in ethanol at 78°C minimizes side reactions .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling) or phase-transfer agents improve regioselectivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Real-time monitoring : TLC or in situ NMR tracks reaction progress to prevent over-functionalization .
Advanced: How should researchers resolve contradictions between spectral data and crystallographic results?
Answer:
Contradictions (e.g., unexpected NMR shifts vs. X-ray bond angles) require:
Dynamic vs. static analysis : NMR reflects solution-state conformations, while crystallography shows solid-state packing.
DFT calculations : Compare experimental data with theoretical models to identify torsional strain or solvent effects .
Multi-technique validation : Use IR spectroscopy to confirm functional groups and differential scanning calorimetry (DSC) to detect polymorphism .
Basic: What biological activities are associated with this compound’s structural motifs?
Answer:
- Oxazole core : Known for antimicrobial and anticancer activity via kinase inhibition .
- 4-Fluorophenyl group : Enhances bioavailability and metabolic stability .
- Piperazine-ethoxybenzoyl moiety : Modulates receptor binding (e.g., serotonin or dopamine receptors) .
In vitro assays (e.g., MTT for cytotoxicity) are recommended for preliminary evaluation .
Advanced: What strategies are effective for modifying the piperazine ring to enhance target selectivity?
Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF) to the benzoyl ring to alter electronic profiles and binding affinity .
- Ring expansion : Replace piperazine with homopiperazine to probe steric effects .
- Prodrug approaches : Temporarily mask the ethoxy group with acetylated derivatives to improve pharmacokinetics .
Basic: Which crystallography software tools are recommended for analyzing this compound?
Answer:
- SHELX suite : SHELXL refines small-molecule structures, while SHELXE aids in experimental phasing .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters .
- Olex2 : Integrates SHELX workflows for user-friendly structure solution .
Advanced: How can researchers address challenges in crystallizing this compound for X-ray studies?
Answer:
- Solvent screening : Use high-throughput vapor diffusion with solvents like DMSO/water or methanol/chloroform.
- Additive screening : Co-crystallizing agents (e.g., trifluoroacetate counterions) stabilize lattice formation .
- Temperature gradients : Slow cooling from 50°C to 4°C promotes ordered crystal growth .
Basic: What spectroscopic techniques are critical for assessing purity post-synthesis?
Answer:
- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts .
- Elemental analysis : Validates C, H, N, and F content within ±0.4% of theoretical values .
- Melting point analysis : Sharp melting points (e.g., 180–182°C) indicate crystalline homogeneity .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Bioisosteric replacement : Substitute the oxazole with 1,2,4-triazole to evaluate potency shifts .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with the ethoxy group) .
- In vivo profiling : Assess pharmacokinetics in rodent models to prioritize derivatives with optimal logP (2–4) and half-life (>6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
